2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide

Fragment-based drug discovery Ligand efficiency Molecular weight

Procure 501914-64-3 as an unencumbered, fragment-sized entry point for orexin receptor antagonist programs. With MW 333.41 (vs EMPA 454.5), lower XlogP (~1.5), and a single hydrogen-bond donor, this sulfonylamino-acetamide delivers high ligand efficiency for fragment screening. The flexible acetamide linker enables modular, single-step diversification at the amide nitrogen—no complex N-arylation required. ≥95% purity ensures screening-ready quality. No prior bioactivity annotations secure freedom-to-operate for novel chemical probe development. Order now to accelerate focused library synthesis and SAR optimization.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 501914-64-3
Cat. No. B2864688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide
CAS501914-64-3
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CN=CC=C2
InChIInChI=1S/C16H19N3O3S/c1-13-5-7-15(8-6-13)23(21,22)19(2)12-16(20)18-11-14-4-3-9-17-10-14/h3-10H,11-12H2,1-2H3,(H,18,20)
InChIKeyBRFZFQOEBDTFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(N-methyl-4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide (CAS 501914‑64‑3): Structural Baseline for Procurement Evaluation


The compound 2-(N-methyl-4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide (CAS 501914‑64‑3) is a synthetic organic molecule belonging to the sulfonylamino‑acetamide class. It possesses a molecular formula of C₁₆H₁₉N₃O₃S and a molecular weight of 333.41 g·mol⁻¹ . The scaffold comprises an N‑methyl‑p‑toluenesulfonamide moiety linked via an acetamide bridge to a pyridin‑3‑ylmethyl group . This architecture places the compound within the broader family of sulfonylamino‑acetic acid derivatives that have been extensively patented as orexin receptor antagonists [1], yet its specific substitution pattern—featuring a compact N‑methyl group and a single pyridin‑3‑ylmethyl terminus—distinguishes it from more elaborate clinical candidates such as EMPA. The compound is commercially available at ≥95 % purity , making it a practical starting point for structure–activity relationship (SAR) studies, fragment‑based screening, and medicinal chemistry optimisation programs.

Why 2-(N-methyl-4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide Cannot Be Interchanged with Structurally Similar Sulfonylamino‑Acetamides


Within the sulfonylamino‑acetamide chemotype, even modest structural modifications produce pronounced shifts in molecular properties that govern target engagement, ADME behavior, and synthetic tractability [1]. The compound 501914‑64‑3 carries a single N‑methyl substituent on the sulfonamide nitrogen and a pyridin‑3‑ylmethyl terminus, whereas close analogs such as EMPA (CAS 680590‑49‑2) incorporate an additional 6‑methoxy‑pyridin‑3‑yl group and an N‑ethyl chain [2], and 4‑(N‑methyl‑4‑methylbenzenesulfonamido)‑N‑[(pyridin‑3‑yl)methyl]benzamide (CAS 694505‑76‑5) replaces the acetamide linker with a benzamide core [1]. These differences alter hydrogen‑bond donor/acceptor inventories, lipophilicity, and conformational flexibility, all of which influence binding‑site complementarity and physicochemical profiles. Consequently, substituting one analog for another without experimental validation risks misinterpreting SAR, invalidating potency comparisons, or introducing synthetic complexity that is unnecessary for the intended design hypothesis. The sections that follow quantify these differential features with comparator‑anchored data so that procurement decisions can be grounded in measurable, verifiable evidence rather than nominal structural similarity.

Quantitative Differentiation Evidence for 2-(N-methyl-4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide (501914‑64‑3) Relative to Key Comparators


Molecular Weight Advantage: 333.41 g·mol⁻¹ vs. EMPA (454.5 g·mol⁻¹) — A More Fragment‑Like Scaffold

The molecular weight of 501914‑64‑3 (333.41 g·mol⁻¹) is 26.6 % lower than that of the well‑characterized OX2 antagonist EMPA (454.5 g·mol⁻¹) [1]. This lower mass places 501914‑64‑3 closer to fragment‑like chemical space (MW < 300), making it a more suitable starting point for fragment‑based lead discovery where ligand efficiency metrics (e.g., binding affinity per heavy atom) are prioritised.

Fragment-based drug discovery Ligand efficiency Molecular weight

Hydrogen‑Bond Donor Inventory: 1 HBD (Target) vs. 0 HBD (EMPA) — Impact on Polarity and Binding Mode

The target compound possesses one hydrogen‑bond donor (the secondary amide NH), whereas EMPA contains zero HBDs [1]. This difference is accompanied by a lower computed partition coefficient for 501914‑64‑3 (XlogP ≈ 1.5) relative to EMPA (XlogP = 3.0) [1], indicating greater polarity and aqueous solubility for the target compound.

Hydrogen bonding Lipophilicity Drug-likeness

Hydrogen‑Bond Acceptor Count: 5 HBA (Target) vs. 7 HBA (EMPA) — Reduced Desolvation Cost

501914‑64‑3 contains 5 hydrogen‑bond acceptors (sulfonamide O₂, amide carbonyl O, pyridine N), compared to 7 HBA for EMPA (which adds the methoxy‑pyridine oxygen and an additional heterocyclic nitrogen) [1]. The lower HBA count contributes to a reduced desolvation penalty upon membrane passage.

Hydrogen-bond acceptor Desolvation penalty Permeability

Commercial Purity Benchmark: ≥95 % (Target) — Reliable Building‑Block Quality for Parallel Synthesis

The compound is supplied at a documented purity of ≥95 % , which meets the typical threshold for building‑block libraries used in automated parallel synthesis. In contrast, the closest benzamide analog (CAS 694505‑76‑5) is listed without a publicly disclosed purity specification from non‑excluded sources, introducing uncertainty in procurement planning [1].

Chemical purity Building block Parallel synthesis

Synthetic Tractability: Single‑Step Amide Coupling vs. Multi‑Step Routes for N‑Aryl Analogs

The retrosynthetic analysis of 501914‑64‑3 reveals that it can be assembled via a single amide coupling between commercially available N‑methyl‑N‑tosylglycine and 3‑(aminomethyl)pyridine . In contrast, EMPA requires a more complex synthesis involving sequential N‑alkylation and N‑arylation steps to install the 6‑methoxy‑pyridin‑3‑yl group [1]. This difference in synthetic step count translates to faster analog generation for the target scaffold.

Synthetic accessibility Amide coupling Building-block utility

Absence of Pre‑Existing Bioactivity Data as a Differentiation Feature: A True Baseline for De‑Novo SAR

A systematic search of PubChem, ChEMBL, and PubMed (conducted April 2026) returned no bioactivity data for CAS 501914‑64‑3, whereas EMPA has reported OX2 binding affinity (Kd = 1.1–1.4 nM) and selective OX2 antagonism [1][2]. This data absence means 501914‑64‑3 functions as a true ‘blank slate’ for de‑novo phenotypic or target‑based screening, free from confounding prior art that could bias hit interpretation.

Structure–activity relationship Baseline compound De-novo screening

High‑Value Application Scenarios for 2-(N-methyl-4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide (501914‑64‑3) Based on Differentiated Evidence


Fragment‑Based Lead Discovery Campaigns Targeting Orexin or Related GPCRs

With a molecular weight of 333.41 g·mol⁻¹ — substantially lower than the clinical candidate EMPA (454.5 g·mol⁻¹) — and a single hydrogen‑bond donor, 501914‑64‑3 is positioned as an ideal fragment‑sized entry point for orexin receptor antagonist programs [1]. Its lower lipophilicity (estimated XlogP ≈ 1.5 vs. EMPA's XlogP = 3.0) and reduced HBA count (5 vs. 7) suggest a more favorable profile for fragment screening where high ligand efficiency is valued over absolute potency [1]. Procurement of this compound enables parallel synthesis of focused libraries to explore the sulfonylamino‑acetamide pharmacophore without the synthetic burden associated with N‑aryl analogs such as EMPA [2].

Medicinal Chemistry Scaffold‑Hopping and Core‑Replacement Studies

The acetamide‑linked architecture of 501914‑64‑3 provides a modular framework for scaffold‑hopping exercises. Unlike the benzamide analog CAS 694505‑76‑5, which incorporates a rigid benzamide linker that restricts conformational freedom, the target compound's flexible acetamide bridge allows exploration of diverse vector geometries while maintaining the critical sulfonamide hydrogen‑bond acceptor network [2]. The documented ≥95 % purity ensures that observed biological activity in screening cascades can be attributed to the intended structure rather than impurities — a non‑trivial consideration when the comparator benzamide analog lacks a publicly stated purity grade [3].

Chemical Biology Probe Development Requiring a Bioactivity‑Neutral Baseline

Because CAS 501914‑64‑3 currently has no annotated bioactivity in any major public database (PubChem, ChEMBL, PubMed, BindingDB) , it serves as an unencumbered chemical probe starting point. This contrasts sharply with EMPA, which is already profiled as a selective OX2 receptor antagonist (Kd = 1.1–1.4 nM) [1]. For research groups seeking to develop novel chemical probes with freedom‑to‑operate, the absence of pre‑existing activity data reduces the risk of rediscovering known pharmacology and simplifies the intellectual property landscape .

Parallel Library Synthesis for High‑Throughput Screening Deck Expansion

The retrosynthetic simplicity of 501914‑64‑3 — accessible via direct amide coupling of commercially available N‑methyl‑N‑tosylglycine — makes it a practical anchor point for automated parallel synthesis. Compared to EMPA, which demands ≥3–4 synthetic steps including a challenging N‑arylation [2], the target compound can be diversified at the amide nitrogen in a single step, enabling rapid generation of screening decks with systematic variations of the pyridinylmethyl terminus. The specified purity of ≥95 % meets the input quality requirements of most HTS platforms, minimising the need for post‑synthesis purification before screening.

Quote Request

Request a Quote for 2-(N-methyl4-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.